molecular formula C40H76N2O12 B038645 Erythromycin, 9-deoxy-9-(propylamino)- CAS No. 119904-03-9

Erythromycin, 9-deoxy-9-(propylamino)-

Cat. No.: B038645
CAS No.: 119904-03-9
M. Wt: 777 g/mol
InChI Key: JDBGPLZPTBGQMX-PNSWQVPASA-N
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Description

Erythromycin, 9-deoxy-9-(propylamino)- is a derivative of erythromycin, a well-known macrolide antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythromycin, 9-deoxy-9-(propylamino)- typically involves the modification of erythromycin through a series of chemical reactionsThis can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered strains of Saccharopolyspora erythraea, followed by chemical modification steps to introduce the propylamino group. The optimization of fermentation conditions and purification techniques is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Erythromycin, 9-deoxy-9-(propylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Erythromycin, 9-deoxy-9-(propylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential as a therapeutic agent.

    Medicine: Investigated for its efficacy against resistant bacterial strains.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of Erythromycin, 9-deoxy-9-(propylamino)- involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of erythromycin, but the presence of the propylamino group may enhance its binding affinity and spectrum of activity. The compound targets the 50S subunit of the bacterial ribosome, blocking the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound with a broad spectrum of activity.

    Azithromycin: A macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Clarithromycin: Another macrolide with enhanced acid stability and broader activity spectrum.

Uniqueness

Erythromycin, 9-deoxy-9-(propylamino)- stands out due to its unique structural modification, which may confer improved pharmacokinetic properties and efficacy against certain bacterial strains. Its potential for reduced resistance development and enhanced activity makes it a valuable compound for further research and development .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-(propylamino)-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76N2O12/c1-15-17-41-30-21(3)19-38(9,47)35(54-37-31(43)27(42(12)13)18-22(4)50-37)24(6)32(53-29-20-39(10,49-14)34(45)26(8)51-29)25(7)36(46)52-28(16-2)40(11,48)33(44)23(30)5/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGPLZPTBGQMX-PNSWQVPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C(CC(C(C(C(C(C(=O)OC(C(C(C1C)O)(C)O)CC)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119904-03-9
Record name 9-N-(1-Propyl)erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119904039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-281389
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B83RU5KE3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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